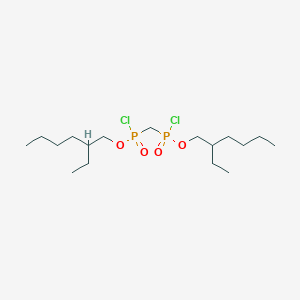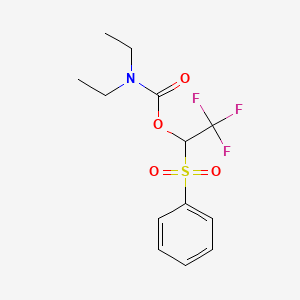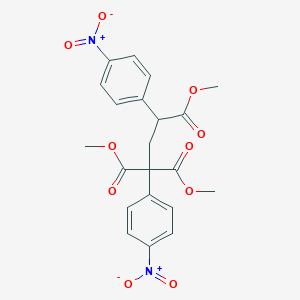![molecular formula C78H84S6 B14251302 2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene CAS No. 496782-93-5](/img/structure/B14251302.png)
2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene is a complex organic compound characterized by a triphenylene core substituted with six tert-butylphenylsulfanyl groups. This compound is known for its unique structural properties, making it a subject of interest in various fields of scientific research, particularly in materials science and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene typically involves multi-step organic reactions. One common method includes the reaction of triphenylene with tert-butylphenylsulfanyl groups under specific conditions. The process often requires the use of solvents like dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) and is conducted at controlled temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups like halides or alkyl groups.
Aplicaciones Científicas De Investigación
2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: Its unique structural properties make it useful in studying molecular interactions and biological pathways.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism by which 2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene exerts its effects involves its ability to interact with various molecular targets. The tert-butylphenylsulfanyl groups can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces, influencing the compound’s behavior in different environments. These interactions can affect the compound’s electronic properties, making it suitable for use in electronic and optoelectronic applications .
Comparación Con Compuestos Similares
Similar Compounds
2,3,6,7,10,11-Hexakis[(4-formylphenyl)sulfanyl]triphenylene: Similar in structure but with formyl groups instead of tert-butyl groups.
2,3,6,7,10,11-Hexakis[(4-aminophenyl)sulfanyl]triphenylene: Contains amino groups, which can alter its reactivity and applications
Uniqueness
2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene is unique due to the presence of tert-butyl groups, which provide steric hindrance and influence the compound’s solubility and stability. This makes it particularly useful in applications requiring robust and stable organic materials .
Propiedades
Número CAS |
496782-93-5 |
|---|---|
Fórmula molecular |
C78H84S6 |
Peso molecular |
1213.9 g/mol |
Nombre IUPAC |
2,3,6,7,10,11-hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene |
InChI |
InChI=1S/C78H84S6/c1-73(2,3)49-19-31-55(32-20-49)79-67-43-61-62(44-68(67)80-56-33-21-50(22-34-56)74(4,5)6)64-46-70(82-58-37-25-52(26-38-58)76(10,11)12)72(84-60-41-29-54(30-42-60)78(16,17)18)48-66(64)65-47-71(83-59-39-27-53(28-40-59)77(13,14)15)69(45-63(61)65)81-57-35-23-51(24-36-57)75(7,8)9/h19-48H,1-18H3 |
Clave InChI |
IGAUAIRNHKIJGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)SC2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)SC6=CC=C(C=C6)C(C)(C)C)SC7=CC=C(C=C7)C(C)(C)C)SC8=CC=C(C=C8)C(C)(C)C)SC9=CC=C(C=C9)C(C)(C)C)SC1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


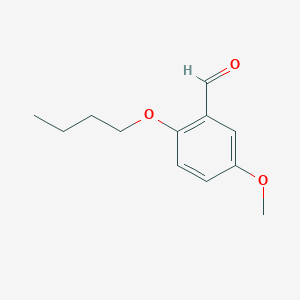
![1-(1-Benzofuran-2-yl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14251224.png)
![Benzonitrile, 4-[[3-(chloromethyl)phenyl]methoxy]-](/img/structure/B14251239.png)

![2-[(5,6-Dihydroxyhexyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14251242.png)
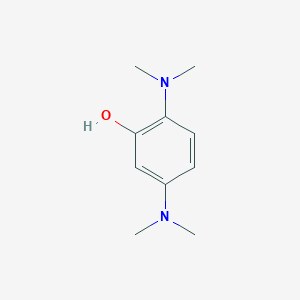
![3-[(3,3-Diphenylpropyl)(methyl)amino]-2,2-dimethylpropanal](/img/structure/B14251253.png)
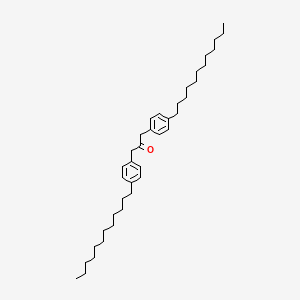
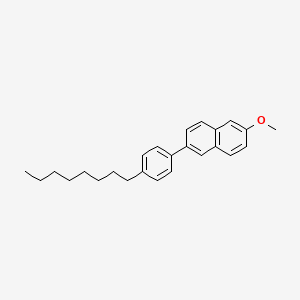
![Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-](/img/structure/B14251281.png)
![N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14251300.png)
